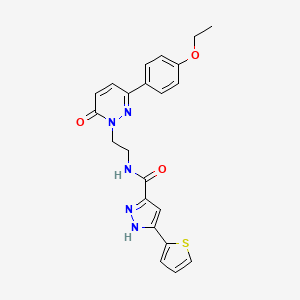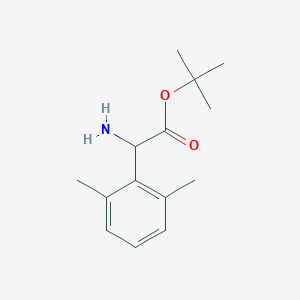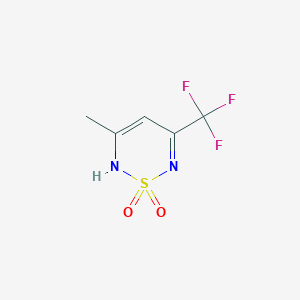![molecular formula C23H24N4S B2789595 (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477286-04-7](/img/structure/B2789595.png)
(E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a carbohydrazonoyl cyanide group, and two aromatic rings with different substituents, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the carbohydrazonoyl cyanide group and the aromatic substituents. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various aromatic aldehydes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Researchers may study its potential as a therapeutic agent for various diseases, focusing on its mechanism of action and efficacy in preclinical models.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects may be mediated through binding to active sites or altering protein conformation, thereby influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl chloride
- (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl bromide
Uniqueness
Compared to similar compounds, (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide stands out due to its unique functional groups and potential for diverse chemical reactions. Its cyanide group, in particular, offers distinct reactivity that can be leveraged in various synthetic and research applications.
Properties
IUPAC Name |
(2E)-N-(3,4-dimethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4S/c1-15(2)11-18-6-8-19(9-7-18)22-14-28-23(25-22)21(13-24)27-26-20-10-5-16(3)17(4)12-20/h5-10,12,14-15,26H,11H2,1-4H3/b27-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGXAYFKUOMOTI-SZXQPVLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2789512.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone](/img/structure/B2789514.png)

![N-cyclohexyl-3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2789516.png)

![2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole](/img/structure/B2789519.png)
![(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2789520.png)
![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2789521.png)
![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2789524.png)
![2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2789526.png)

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2789530.png)

![4-(dimethylsulfamoyl)-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2789534.png)
